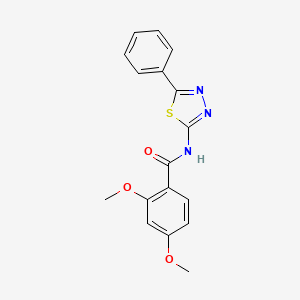

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

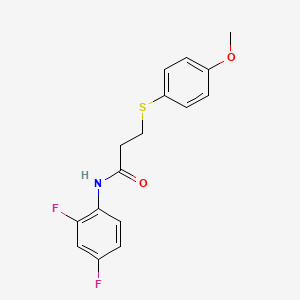

“2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H15N3O3S . It is a derivative of benzamide, which is a significant class of amide compounds .

Synthesis Analysis

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.38 . Other properties such as melting point, boiling point, and density are not well-documented in the literature.Applications De Recherche Scientifique

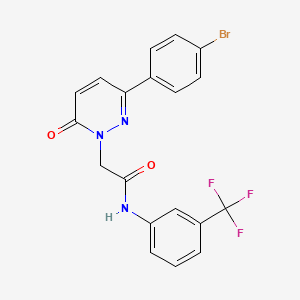

Biological Activities of Phenothiazines and Related Compounds

Recent investigations into phenothiazines, a class of compounds with structural similarities to the thiadiazolyl moiety of 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have demonstrated promising biological activities. These include antibacterial, antifungal, anticancer, and antiviral properties, among others. The phenothiazine core has been identified as a potent pharmacophoric moiety, capable of interacting with various biological systems to elicit significant therapeutic responses (Pluta, Morak-Młodawska, & Jeleń, 2011).

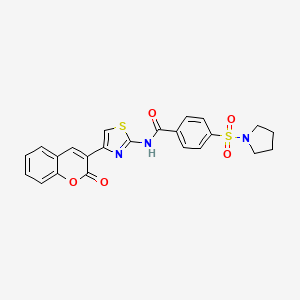

Advancements in Benzothiazole Derivatives

Benzothiazole and its derivatives, closely related to the structural framework of the compound , have been extensively explored for their diverse pharmacological activities. These compounds have been found to possess antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. The benzothiazole nucleus serves as a key moiety in numerous biologically active compounds, highlighting the potential of structurally related compounds for therapeutic applications (Sumit, Kumar, & Mishra, 2020).

Quinazoline and Pyrimidine Derivatives in Optoelectronic Materials

Explorations into quinazoline and pyrimidine derivatives, which share core structural similarities with the compound of interest, have unveiled their significant potential in the development of optoelectronic materials. These materials are critical in various applications, including electronic devices, luminescent elements, and photoelectric conversion elements. This suggests potential research avenues for this compound in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Benzothiazoles in Medicinal Chemistry

A comprehensive review of benzothiazole-based molecules has underscored their importance in medicinal chemistry due to their wide range of pharmacological activities. Benzothiazole derivatives have been utilized in the development of new therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antiviral drugs. This highlights the significant therapeutic potential of compounds structurally related to this compound (Keri, Patil, Patil, & Budagumpi, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It’s known that similar compounds can act as agonists or antagonists at their target sites, leading to changes in cellular function . More research is required to determine the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Similar compounds have been found to exhibit various biological activities

Analyse Biochimique

Biochemical Properties

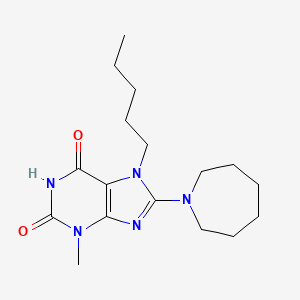

It is known that benzamide compounds have been found to exhibit antioxidant activity . They are capable of scavenging free radicals and chelating metal ions .

Cellular Effects

Benzamide compounds have been shown to inhibit the growth of different bacteria in vitro .

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Temporal Effects in Laboratory Settings

Benzamide compounds have been synthesized and analyzed using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Propriétés

IUPAC Name |

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGSJTIKXOTKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2605943.png)

![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2605947.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2605954.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)